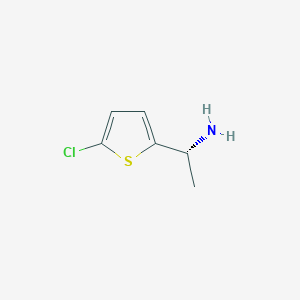
(1R)-1-(5-chlorothiophen-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(5-chlorothiophen-2-yl)ethan-1-amine is a chiral amine compound featuring a thiophene ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-chlorothiophen-2-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-chlorothiophene-2-carboxylic acid.
Reduction: The carboxylic acid is reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to the amine via an amination reaction, often using reagents like ammonia or an amine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(5-chlorothiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-1-(5-chlorothiophen-2-yl)ethan-1-amine depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence biochemical pathways related to its biological activity, such as inhibiting microbial growth or reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(5-bromothiophen-2-yl)ethan-1-amine: Similar structure with a bromine atom instead of chlorine.
(1R)-1-(5-methylthiophen-2-yl)ethan-1-amine: Similar structure with a methyl group instead of chlorine.
Uniqueness
(1R)-1-(5-chlorothiophen-2-yl)ethan-1-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to other halogenated or alkylated derivatives.
Biological Activity
(1R)-1-(5-chlorothiophen-2-yl)ethan-1-amine, also known as a thiophene derivative, is a compound that has garnered attention for its diverse biological activities. This article explores its potential applications in antimicrobial, anti-inflammatory, and anticancer research, along with mechanisms of action and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a chlorine atom and an ethanamine group, which influences its biological interactions. Its structure allows for various interactions with biological targets, making it a valuable candidate for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, likely through mechanisms involving disruption of cell membranes or inhibition of essential bacterial enzymes.
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro experiments demonstrated that it can reduce the production of pro-inflammatory cytokines in human macrophages. This suggests potential applications in treating inflammatory diseases.
Anticancer Potential
Several studies have investigated the anticancer properties of this compound. It has shown cytotoxic effects against various cancer cell lines, including breast and glioblastoma cells. The mechanism appears to involve apoptosis induction and oxidative stress pathways .
Case Study: Anticancer Activity
In a study involving human breast cancer cell lines, treatment with the compound resulted in a significant reduction in cell viability with an IC50 value in the nanomolar range. Morphological changes indicative of apoptosis were observed, including chromatin condensation and cell shrinkage .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Interaction : Potential interactions with specific receptors could mediate its anti-inflammatory effects.
Properties
CAS No. |
303070-27-1 |
|---|---|
Molecular Formula |
C6H8ClNS |
Molecular Weight |
161.65 g/mol |
IUPAC Name |
(1R)-1-(5-chlorothiophen-2-yl)ethanamine |
InChI |
InChI=1S/C6H8ClNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3/t4-/m1/s1 |
InChI Key |
POVBCAPIAGIBEW-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(S1)Cl)N |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















